N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
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Description
N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H19ClF3N3OS and its molecular weight is 453.9g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach
This compound has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. Ab initio calculations were performed using density functional theory (DFT), revealing insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Natural bond orbital (NBO) analysis confirmed the stability of the molecule through stereo-electronic interactions. Hirshfeld surface analysis provided insights into intermolecular contacts within the crystal structure, emphasizing the non-planar structure between the phenyl ring and the pyrimidine ring. This comprehensive analysis underlines the compound's potential in pharmacokinetics and its inhibitory activity against viruses (Mary et al., 2022).
Crystal Structure Elucidation
The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were determined, highlighting the molecules' folded conformation about the methylene C atom of the thioacetamide bridge. This structural characterization aids in understanding the molecular architecture and the intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation, which is crucial for further pharmacological and biochemical studies (Subasri et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, including compounds related to N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide, were conducted. These studies showed good light harvesting efficiency and free energy of electron injection, suggesting their potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicated that these compounds have promising binding affinities, underlying their potential therapeutic applications (Mary et al., 2020).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3OS/c22-14-8-6-13(7-9-14)11-27-18(29)12-30-20-16(10-26)19(21(23,24)25)15-4-2-1-3-5-17(15)28-20/h6-9H,1-5,11-12H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYICHBNRMLOCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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